molecular formula C13H14N4O2 B1217420 6-Nitroquipazine CAS No. 77372-73-7

6-Nitroquipazine

Cat. No. B1217420
CAS RN: 77372-73-7
M. Wt: 258.28 g/mol
InChI Key: GGDBEAVVGFNWIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitroquipazine and its analogs involves complex organic reactions, aiming to optimize the binding affinity for the serotonin transporter. For instance, the novel analogue 5-methyl-6-nitroquipazine was synthesized and radiolabeled, demonstrating a high affinity for the serotonin transporter, making it a promising candidate for positron emission tomography (PET) imaging of the serotonin uptake system (Sandell et al., 2002).

Scientific Research Applications

Neurotransmitter System Study

6-Nitroquipazine is a potent and selective inhibitor of neuronal 5-hydroxytryptamine (5-HT; serotonin) uptake. It has been used extensively in research to study the serotonin uptake system. Notably, studies have demonstrated that [3H]6-nitroquipazine binds to rat brain membranes, indicating the presence of a single saturable high-affinity binding component associated with the neuronal 5-HT transporter complex. This makes it an excellent radioligand for studying the 5-HT uptake system (Hashimoto & Goromaru, 1990).

Development of Radioligands

6-Nitroquipazine has been utilized in the synthesis of radioligands, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of the serotonin transporter in the brain. These studies are crucial for understanding various neuropsychiatric disorders. For example, [3H]6-nitroquipazine has been shown to label 5-HT uptake sites in vivo in the mouse brain, providing valuable information for neuroscience research (Hashimoto & Goromaru, 1990).

Binding Affinity Studies

Various studies have synthesized and tested derivatives of 6-nitroquipazine to explore their potential abilities to displace [3H]citalopram binding to the rat cortical membranes. These studies are instrumental in understanding the binding affinities of different compounds and their potential as serotonin transporter inhibitors (Lee et al., 2000).

Platelet Research

Research has also extended to human platelets, where the binding characteristics of [3H]6-nitroquipazine to human platelet membranes have been studied. This research is significant for understanding the serotonin transporter in human platelets, which can be relevant in various medical conditions (Hashimoto & Goromaru, 1990).

Synthesis of Novel Derivatives

Efforts have been made to synthesize novel derivatives of 6-nitroquipazine, which are then evaluated for their binding affinities and potential as serotonin transporter inhibitors. This research is critical in the development of new therapeutic agents for disorders associated with serotonin transporters (Lee et al., 2002).

Safety And Hazards

6-Nitroquipazine is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

Future Directions

There is still a need to identify other modulators of SERT given the large number of neurological and psychiatric diseases associated with transporter defects . The available SSRIs are known to have side effects such as, but not limited to, anxiety, impotency and sleep disorders .

properties

IUPAC Name

6-nitro-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBEAVVGFNWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044001
Record name 6-Nitroquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquipazine

CAS RN

77372-73-7
Record name 6-Nitroquipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77372-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-24565
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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